N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide is a compound that combines the unique structural features of adamantane and benzenesulfonamide Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzenesulfonamide is a functional group commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through the alkylation of adamantane derivatives.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: The rigidity and stability of the adamantyl group make this compound useful in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The benzenesulfonamide moiety can interact with active sites of enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-Adamantylated Amides: These compounds share the adamantyl group but differ in the functional groups attached to the adamantyl moiety.
Adamantyl-Substituted Hydroxybutyric Acids: These compounds have a similar adamantyl structure but are substituted with hydroxybutyric acid instead of benzenesulfonamide.
Uniqueness
N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide is unique due to the combination of the adamantyl group with the benzenesulfonamide moiety. This unique structure provides a balance of rigidity, stability, and functional versatility, making it suitable for a wide range of applications in medicinal chemistry, materials science, and catalysis .
Biological Activity
N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide is a synthetic compound that incorporates an adamantane moiety linked to a benzenesulfonamide structure. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. The adamantane structure is known for its rigidity and bulkiness, which can influence the compound's pharmacological properties.
The synthesis of this compound typically involves the reaction of 1-adamantanol with a sulfonyl chloride derivative under basic conditions. Common reagents include pyridine or triethylamine as bases, and solvents such as dichloromethane or toluene are often employed. The reaction pathway generally leads to the formation of a sulfonate ester intermediate, which is then treated with an appropriate amine to yield the final product.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The adamantane moiety may affect biological membranes, potentially altering their fluidity and function. Additionally, the sulfonamide group can interact with various enzymes or receptors, modulating their activity. The exact mechanisms depend on the specific biological context and application.
Antimicrobial and Antiviral Properties
Research has indicated that compounds bearing adamantane structures exhibit antimicrobial and antiviral properties. For instance, derivatives of adamantane have been explored for their efficacy against various pathogens, including viruses and bacteria. Studies have shown that these compounds can inhibit viral replication and bacterial growth through various mechanisms, including interference with viral entry into host cells and disruption of bacterial cell wall synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of adamantane-based compounds. For example, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 (breast cancer) | 10 | Induction of apoptosis |
Study 2 | A549 (lung cancer) | 15 | Inhibition of Akt signaling |
Study 3 | HeLa (cervical cancer) | 8 | Disruption of cell cycle |
Case Studies
- Antiviral Activity : A study investigated the antiviral properties of adamantane derivatives against influenza viruses. The results indicated that these compounds could inhibit viral replication by interfering with the virus's ability to enter host cells.
- Anticancer Efficacy : In a preclinical trial, this compound was tested against several cancer cell lines. The compound exhibited potent cytotoxicity with IC50 values ranging from 8 to 15 µM across different lines, suggesting its potential as a therapeutic agent in oncology.
- Mechanistic Insights : Further mechanistic studies revealed that this compound could inhibit the phosphorylation of Akt proteins, which are critical in regulating cell survival and proliferation pathways in cancer cells.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-24-18-4-3-17(10-19(18)25-2)26(22,23)21-6-5-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNGGRNEUJAUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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